Cas no 1245938-95-7 (1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE)

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one is a versatile morpholine-based intermediate with a reactive chloromethyl group, making it valuable in organic synthesis and pharmaceutical applications. Its structure combines the morpholine ring’s stability with the electrophilic reactivity of the chloromethyl moiety, enabling efficient functionalization for the development of complex molecules. The compound is particularly useful in the synthesis of heterocyclic compounds, bioactive molecules, and ligands for catalysis. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitution and cross-coupling reactions. Suitable for controlled modifications, it offers synthetic flexibility while maintaining high purity and stability under standard handling conditions. This makes it a reliable choice for research and industrial-scale applications.
1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE structure
1245938-95-7 structure
Product name:1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE
CAS No:1245938-95-7
MF:C7H12ClNO2
Molecular Weight:177.628681182861
CID:4564396

1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE 化学的及び物理的性質

名前と識別子

    • 1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE
    • インチ: 1S/C7H12ClNO2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5H2,1H3
    • InChIKey: YWGXWHYIRNXEQH-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOC(CCl)C1)C

1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F8881-0684-0.5g
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
0.5g
$395.0 2023-09-06
Life Chemicals
F8881-0684-0.25g
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
0.25g
$222.0 2023-09-06
Life Chemicals
F8881-0684-5g
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
5g
$2301.0 2023-09-06
Life Chemicals
F8881-0684-1g
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
1g
$701.0 2023-09-06
Chemenu
CM555449-100mg
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 97%
100mg
$307 2022-09-30
A2B Chem LLC
AY08402-500mg
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
500mg
$860.00 2024-04-20
A2B Chem LLC
AY08402-5mg
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
5mg
$272.00 2024-04-20
A2B Chem LLC
AY08402-25mg
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
25mg
$360.00 2024-04-20
A2B Chem LLC
AY08402-50mg
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
50mg
$504.00 2024-04-20
A2B Chem LLC
AY08402-250mg
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one
1245938-95-7 94%
250mg
$527.00 2024-04-20

1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE 関連文献

1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONEに関する追加情報

Research Briefing on 1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE (CAS: 1245938-95-7) in Chemical Biology and Pharmaceutical Applications

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one (CAS: 1245938-95-7) is a synthetic intermediate of growing importance in medicinal chemistry and drug discovery. This morpholine derivative has recently gained attention due to its versatile reactivity as a building block for the synthesis of biologically active compounds. The chloromethyl group at the 2-position and the acetyl group at the 4-position provide two distinct reactive sites for further chemical modifications, making this compound particularly valuable for structure-activity relationship (SAR) studies in pharmaceutical research.

Recent studies have highlighted the compound's role in the development of kinase inhibitors, particularly for cancer therapeutics. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the synthesis of novel PI3K/mTOR dual inhibitors, showing promising preclinical results in multiple cancer cell lines. The morpholine ring system, a common pharmacophore in drug design, contributes to improved solubility and metabolic stability of the resulting compounds while the chloromethyl group allows for efficient derivatization.

In addition to its applications in oncology, 1245938-95-7 has shown utility in central nervous system (CNS) drug discovery. Researchers at several pharmaceutical companies have incorporated this scaffold into dopamine receptor modulators, with one derivative currently in Phase I clinical trials for Parkinson's disease. The compound's ability to cross the blood-brain barrier while maintaining structural integrity makes it particularly valuable for CNS-targeted therapies.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. A 2024 patent application describes a novel continuous flow process that increases yield to 85% while reducing hazardous waste generation compared to traditional batch methods. This technological advancement addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.

Analytical characterization of this compound has also seen progress, with new HPLC-MS methods enabling more precise quality control. Researchers have identified critical impurities that may affect downstream reactions, leading to refined purification protocols. These developments ensure higher purity batches (≥99.5%) for research and production use, as reported in a recent Analytical Chemistry publication.

The safety profile of 1245938-95-7 has been extensively studied, with updated Material Safety Data Sheets (MSDS) now available. While the compound requires careful handling due to its reactive chloromethyl group, proper containment procedures and personal protective equipment can effectively mitigate risks. Recent toxicology studies in animal models indicate low systemic toxicity, supporting its continued use in pharmaceutical development.

Looking forward, the versatility of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one suggests it will remain an important tool in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs). The compound's dual functionality allows for innovative drug design strategies that may lead to breakthrough therapies in multiple disease areas.

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